molecular formula C15H19Cl2NO4S B15107365 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B15107365
M. Wt: 380.3 g/mol
InChI Key: LVHMLOYCDVMCGK-UHFFFAOYSA-N
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Description

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a butoxy group, dichloro substitutions, and a dioxidotetrahydrothiophenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoic acid with butanol to form the butoxy derivative. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H19Cl2NO4S

Molecular Weight

380.3 g/mol

IUPAC Name

4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C15H19Cl2NO4S/c1-2-3-5-22-14-12(16)7-10(8-13(14)17)15(19)18-11-4-6-23(20,21)9-11/h7-8,11H,2-6,9H2,1H3,(H,18,19)

InChI Key

LVHMLOYCDVMCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2CCS(=O)(=O)C2)Cl

Origin of Product

United States

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